1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine-5-one core substituted at the 1-position with a 3-methoxyphenyl group and at the 3-carboxamide position with a (2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene moiety. The 1,3,4-thiadiazole ring, a sulfur- and nitrogen-containing heterocycle, is linked via an imine bond (C=N) to the pyrrolidine backbone.
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O4S/c1-28-17-9-5-6-15(11-17)25-12-14(10-19(25)26)20(27)22-21-24-23-18(30-21)13-29-16-7-3-2-4-8-16/h2-9,11,14H,10,12-13H2,1H3,(H,22,24,27) |
InChI Key |
PTWWLIGLLRGWCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves multiple steps, including the formation of the pyrrolidine ring and the thiadiazole moiety. The synthetic route typically starts with the preparation of the pyrrolidine ring through a cyclization reaction. The thiadiazole moiety is then introduced via a condensation reaction with appropriate reagents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-methoxyphenyl group (electron-donating) in the target compound may enhance metabolic stability compared to the 4-fluorophenyl (electron-withdrawing) in ’s analog, which is prone to oxidative defluorination .
Biological Activity
The compound 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a derivative of pyrrolidine and thiadiazole, which has garnered attention for its potential pharmacological properties. This article delves into its biological activity, focusing on its anticancer effects, antimicrobial properties, and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrrolidine ring, a thiadiazole moiety, and a methoxyphenyl group, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its anticancer and antimicrobial properties. Below are detailed findings from various studies.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Case Studies :
- Comparative Analysis :
Antimicrobial Activity
- Broad-Spectrum Efficacy :
- Resistance Mechanism :
Data Tables
| Cell Line | IC50 (μg/mL) | Activity Type |
|---|---|---|
| MCF-7 | 10 | Breast Cancer |
| HCT116 | 3.29 | Colon Cancer |
| H460 | 10 | Lung Cancer |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that modifications to the thiadiazole and pyrrolidine components can significantly influence the biological activity of the compound. For instance:
- Substitution patterns on the thiadiazole ring have been correlated with enhanced anticancer properties.
- The presence of electron-donating groups on the aromatic ring enhances interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
